Lipophilicity (XLogP3)
The lipophilicity of 3-chloro-6-isopropoxypyridazine is significantly higher than that of its methoxy and ethoxy counterparts. According to PubChem's computed XLogP3 data, the target compound has a value of 1.7, while the methoxy analog (CAS 1722-10-7) has a value of 0.9 and the ethoxy analog (CAS 17321-20-9) has a value of 1.3 [1][2]. This represents an 89% increase over the methoxy analog and a 31% increase over the ethoxy analog.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 3-Chloro-6-methoxypyridazine: XLogP3 = 0.9; 3-Chloro-6-ethoxypyridazine: XLogP3 = 1.3 |
| Quantified Difference | Difference vs. methoxy: +0.8 log units (89% relative increase); vs. ethoxy: +0.4 log units (31% relative increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, a critical factor for compounds intended for cellular or in vivo applications, making this derivative preferable for lead optimization campaigns targeting intracellular pathways.
- [1] PubChem. 3-Chloro-6-isopropoxypyridazine. Computed Descriptors: XLogP3=1.7. View Source
- [2] PubChem. 3-Chloro-6-methoxypyridazine (XLogP3=0.9) and 3-Chloro-6-ethoxypyridazine (XLogP3=1.3). View Source
